molecular formula C19H20N4O4 B3209119 1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea CAS No. 1058208-08-4

1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea

Cat. No. B3209119
CAS RN: 1058208-08-4
M. Wt: 368.4 g/mol
InChI Key: HLBKGWZKCVMXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea, also known as FP-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FP-1 is a urea derivative that has been synthesized through a multi-step process, and its unique structure has made it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cell proliferation and survival. Additionally, 1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea may activate certain signaling pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea has a variety of biochemical and physiological effects. For example, 1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. Additionally, 1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea has been shown to induce apoptosis in cancer cells. 1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea has also been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea in lab experiments is its unique structure, which makes it a promising candidate for various research applications. Additionally, 1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects. However, one of the limitations of using 1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea in lab experiments is its complex synthesis process, which may make it difficult to produce large quantities of the compound.

Future Directions

There are several future directions for research on 1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea. One direction is to further investigate the mechanism of action of 1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea and how it interacts with other molecules in the body. Another direction is to explore the potential use of 1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea for different applications. Finally, future research may focus on developing more efficient synthesis methods for 1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea to make it more widely available for scientific research.

Scientific Research Applications

1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea has been studied extensively for its potential applications in scientific research. One of the most promising applications of 1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea is in the field of cancer research. Studies have shown that 1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea has the potential to inhibit the growth of cancer cells and induce apoptosis. 1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

1-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-26-15-7-5-14(6-8-15)21-19(25)20-11-3-12-23-18(24)10-9-16(22-23)17-4-2-13-27-17/h2,4-10,13H,3,11-12H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBKGWZKCVMXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(4-methoxyphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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